Ethyl (2S)-2-acetyl-2-methyl-5-oxohexanoate
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Overview
Description
Ethyl (2S)-2-acetyl-2-methyl-5-oxohexanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in natural fragrances and flavors. This particular compound is notable for its unique structure, which includes an acetyl group, a methyl group, and a keto group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2S)-2-acetyl-2-methyl-5-oxohexanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. One common method is the Fischer esterification, where the carboxylic acid and ethanol are heated with a strong acid like sulfuric acid to produce the ester and water .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of catalysts like zeolites or metal-organic frameworks can enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S)-2-acetyl-2-methyl-5-oxohexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like ether or tetrahydrofuran.
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Hydroxy derivative of the original ester.
Oxidation: Carboxylic acid derivative.
Scientific Research Applications
Ethyl (2S)-2-acetyl-2-methyl-5-oxohexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals due to its pleasant odor and reactivity
Mechanism of Action
The mechanism of action of Ethyl (2S)-2-acetyl-2-methyl-5-oxohexanoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The keto group can participate in redox reactions, influencing cellular processes and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with a similar structure but lacking the keto and methyl groups.
Methyl butyrate: Another ester with a pleasant odor, used in fragrances and flavors.
Ethyl lactate: An ester with a hydroxyl group, used as a green solvent in various applications
Uniqueness
Ethyl (2S)-2-acetyl-2-methyl-5-oxohexanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in synthetic chemistry and industrial applications.
Properties
CAS No. |
78044-62-9 |
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Molecular Formula |
C11H18O4 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
ethyl (2S)-2-acetyl-2-methyl-5-oxohexanoate |
InChI |
InChI=1S/C11H18O4/c1-5-15-10(14)11(4,9(3)13)7-6-8(2)12/h5-7H2,1-4H3/t11-/m0/s1 |
InChI Key |
CNZDATVMDLHXGZ-NSHDSACASA-N |
Isomeric SMILES |
CCOC(=O)[C@@](C)(CCC(=O)C)C(=O)C |
Canonical SMILES |
CCOC(=O)C(C)(CCC(=O)C)C(=O)C |
Origin of Product |
United States |
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